molecular formula C10H18ClNO B123862 4-chloro-N-cyclohexylbutanamide CAS No. 69601-43-0

4-chloro-N-cyclohexylbutanamide

Cat. No. B123862
CAS RN: 69601-43-0
M. Wt: 203.71 g/mol
InChI Key: KYKIYEJLXULPLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized through a multi-step process involving the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, which were then reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds . The third paper describes the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, using triethylamine and propylphosphonic anhydride . These methods provide insight into the synthesis of chloro-substituted butanamide derivatives.

Molecular Structure Analysis

The second paper reports on the structure of new 4-hydroxy-N-(2-hydroxyethyl)butanamides, determined by X-ray diffraction. The study found that these butanamides prefer linear conformations in the solid state and can form dimers and polymers through intermolecular hydrogen bonds . The fifth paper discusses the molecular structure of two different products from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, highlighting the importance of the aryl substituent in determining the product's structure .

Chemical Reactions Analysis

The first paper also includes an analysis of the chemical reactions involved in the synthesis of the butanamide derivatives, particularly the final step where the 1,3,4-oxadiazol-2-thiols are stirred with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide . The fifth paper provides an example of how different reactions can occur depending on the substituents present, leading to products with different molecular structures .

Physical and Chemical Properties Analysis

The second paper explores the acidity of 4-hydroxy-N-(2-hydroxyethyl)butanamides, finding that the presence of hydroxyl groups significantly lowers the pKa values compared to amides without hydroxyl groups. This suggests that hydrogen bonds play a crucial role in the stabilization of the corresponding anions and, consequently, in the acidity of the amides . The first paper evaluates the biological activity of the synthesized butanamide derivatives as lipoxygenase inhibitors, showing moderately good activities .

Scientific Research Applications

Chemical Behavior and Kinetics

A study on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions revealed the substrate undergoes ring closure to form substituted 1-phenylpyrrolidin-2-ones, which are then hydrolysed to substitution derivatives of sodium 4-amino-N-phenylbutanoates. Kinetic measurements provided insights into the reaction mechanisms and rates, highlighting the influence of substitution at the α-position of the butanamide skeleton on the process (Sedlák et al., 2002).

Synthesis of Novel Compounds

Research into the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide demonstrated the potential for creating new compounds through specific chemical reactions, providing a foundation for further study into their applications and properties (Manojkumar et al., 2013).

Biological Activity

A study on the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors highlights the potential for 4-chloro-N-cyclohexylbutanamide derivatives in biological applications. These compounds demonstrated moderately good activities against lipoxygenase enzyme (LOX), indicating potential for pharmaceutical applications (Aziz‐ur‐Rehman et al., 2016).

Photolysis Studies

Investigations into the generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline provide insights into the photochemical properties of chloroaniline derivatives, potentially offering new pathways for chemical synthesis and understanding the dynamics of photo-induced reactions (Guizzardi et al., 2001).

Future Directions

4-Chloro-N-cyclohexylbutanamide is a reactant in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake that has antimitogenic, antithrombotic, vasodilatory and cardiotonic properties in vivo and also affects lipid levels in vivo . This suggests potential future directions in the field of pharmaceutical research.

properties

IUPAC Name

4-chloro-N-cyclohexylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKIYEJLXULPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399355
Record name 4-chloro-N-cyclohexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-cyclohexylbutanamide

CAS RN

69601-43-0
Record name 4-chloro-N-cyclohexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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